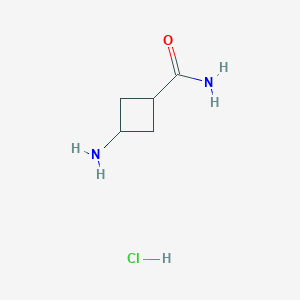
(S)-2-Aminopentanoic acid hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminopentanoic acid is an essential amino acid in human nutrition. It is used in the biosynthesis of proteins . Hydrochloric acid is a strong, corrosive acid that is commonly used in laboratory and industrial applications .
Synthesis Analysis
While specific synthesis methods for “(S)-2-Aminopentanoic acid hcl” were not found, the synthesis of similar compounds often involves reactions with carboxylic acids and acid anhydrides .Molecular Structure Analysis
The molecular structure of a compound like “this compound” would likely involve the amino group (-NH2) of 2-Aminopentanoic acid interacting with the hydrogen ion (H+) of Hydrochloric acid, forming a positively charged ammonium group (-NH3+), and the remaining chloride ion (Cl-) acting as a counterion .Chemical Reactions Analysis
In general, amino acids can participate in a variety of chemical reactions, including peptide bond formation, decarboxylation, and deamination . Hydrochloric acid, being a strong acid, can donate protons (H+) in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on the specific arrangement of its atoms and any charges present. Hydrochloric acid is a colorless, pungent liquid .Applications De Recherche Scientifique
Corrosion Inhibition
(S)-2-Aminopentanoic acid HCl has been studied for its effectiveness as a corrosion inhibitor. Loto (2017) investigated the compound's potential to prevent corrosion of high carbon steel in hydrochloric acid, demonstrating significant inhibition efficiencies and suggesting its utility in environments where metal preservation is critical. This study underscores the compound's applicability in industrial settings where corrosion resistance is necessary, employing electrochemical tests and thermodynamic calculations to illustrate its performance (Loto, 2017).
Biocatalysis for Chemical Synthesis
In the realm of chemical synthesis, this compound is a key intermediate. Hernández et al. (2017) showcased a systems biocatalysis approach combining aldolases and transaminases for the stereoselective synthesis of chiral amino acids, highlighting the compound's role in producing valuable chiral building blocks for pharmaceuticals and industrial products. This research illuminates the compound's utility in synthesizing complex molecules, employing enzymes for precise and environmentally friendly chemical transformations (Hernández et al., 2017).
Solubility and Thermodynamic Studies
The solubility of this compound in various solvents has been the subject of study due to its relevance in drug formulation and chemical processing. Romero and Oviedo (2013) examined the solubility of α-amino acids, including (S)-2-Aminopentanoic acid, in water across different temperatures. Such studies are critical for understanding the physical properties of amino acids, influencing their application in pharmaceuticals and chemical synthesis. The research provides valuable data on the compound's behavior in aqueous solutions, essential for optimizing conditions in both laboratory and industrial processes (Romero & Oviedo, 2013).
Environmental Applications
This compound's utility extends to environmental applications, such as the removal of pollutants from water. Studies on its derivatives and related compounds offer insights into their potential for treating contaminated water, highlighting the broader applicability of amino acids in environmental science. For instance, Alsuhybani et al. (2020) developed a functionalized nanocomposite for efficiently removing lead ions from water, illustrating how derivatives of amino acids can contribute to environmental remediation efforts. This research underscores the potential of this compound and its derivatives in addressing environmental challenges, particularly in water purification and the removal of toxic metals (Alsuhybani et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-aminopentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-2-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXIIAPIURLROR-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2807428.png)

![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2807431.png)

![2-(9-bromo-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2807433.png)

![[2-(5-Fluoro-2-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2807435.png)


![Ethyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2807441.png)


![1-Thiophen-2-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2807446.png)

